3-(Trifluoromethyl)cyclopentan-1-one
Overview
Description
3-(Trifluoromethyl)cyclopentan-1-one is an organic compound with the molecular formula C6H7F3O It is characterized by the presence of a trifluoromethyl group attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)cyclopentan-1-one typically involves the introduction of a trifluoromethyl group into a cyclopentanone precursor. One common method is the reaction of cyclopentanone with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation or recrystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Trifluoromethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and materials with specialized properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)cyclopentan-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. This property is particularly useful in drug design, where the compound can interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)cyclohexanone: Similar structure but with a six-membered ring.
3-(Trifluoromethyl)cyclobutanone: Similar structure but with a four-membered ring.
3-(Trifluoromethyl)cyclopentanol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
3-(Trifluoromethyl)cyclopentan-1-one is unique due to its five-membered ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Biological Activity
3-(Trifluoromethyl)cyclopentan-1-one is a notable organic compound characterized by a trifluoromethyl group (-CF₃) attached to a cyclopentanone structure. This compound has garnered attention in medicinal chemistry due to its unique biological activities, particularly its antimicrobial and anticancer properties. The following sections detail the biological activity, mechanisms, and relevant research findings associated with this compound.
- Molecular Formula : C₅H₅F₃O
- Molecular Weight : 138.09 g/mol
- Structure : The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Various studies have demonstrated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The increased lipophilicity allows for better membrane penetration, facilitating interaction with microbial targets.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and interference with cell cycle progression. The trifluoromethyl group contributes to its potency by enhancing binding affinity to biological targets.
The mechanism of action of this compound involves several pathways:
- Membrane Interaction : The lipophilic nature of the trifluoromethyl group allows the compound to penetrate lipid membranes effectively, leading to enhanced interaction with cellular targets such as enzymes and receptors.
- Target Binding : Studies suggest that the presence of the trifluoromethyl group increases the binding affinity to various biological targets, including proteins involved in cancer signaling pathways.
Case Studies and Research Findings
Several significant studies have contributed to our understanding of the biological activity of this compound:
- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various trifluoromethylated compounds, including this compound. Results indicated a marked increase in activity against Gram-positive bacteria compared to non-fluorinated analogs.
- Cancer Cell Line Testing : In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited proliferation at low micromolar concentrations.
- Mechanistic Insights : Further investigation revealed that the compound interacts with specific signaling pathways, such as those involving G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to external stimuli .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and biological activities of structurally related compounds:
Compound Name | Structure Type | Unique Features | Biological Activity |
---|---|---|---|
3-(Trifluoromethyl)cyclobutan-1-one | Cyclobutanone | Smaller ring size; different steric effects | Moderate antimicrobial |
2-(Trifluoromethyl)cyclopentan-1-one | Cyclopentanone | Different position of trifluoromethyl group | Anticancer properties |
4-(Trifluoromethyl)cyclopentan-1-one | Cyclopentanone | Variation in substitution position | Antimicrobial |
3-(Trifluoromethyl)phenyl ketone | Aryl ketone | Aromatic character; different reactivity | Potential anticancer |
Properties
IUPAC Name |
3-(trifluoromethyl)cyclopentan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)4-1-2-5(10)3-4/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZAJOGAKVUGAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391205-62-1 | |
Record name | 3-(trifluoromethyl)cyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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